4,8-Dichloro-5-fluoroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dichloro-5-fluoroquinazoline is an organic compound with the molecular formula C8H3Cl2FN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of chlorine and fluorine atoms attached to the quinazoline ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 4,8-Dichloro-5-fluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination and fluorination of quinazoline derivatives under controlled conditions. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like hydrogen fluoride or fluorine gas . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4,8-Dichloro-5-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with potassium permanganate can yield quinazoline N-oxides.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted quinazolines and quinazoline derivatives.
Scientific Research Applications
Antibacterial Applications: Derivatives of quinazoline, including 4,8-Dichloro-5-fluoroquinazoline, have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria.
Anticancer Applications: Quinazoline derivatives are being explored for their anticancer properties.
Neuroprotective Applications: Research has indicated that certain quinazoline derivatives exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4,8-Dichloro-5-fluoroquinazoline involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of bacterial DNA replication and cell death . In anticancer applications, it may inhibit epidermal growth factor receptor (EGFR) or other key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
4,8-Dichloro-5-fluoroquinazoline can be compared with other similar compounds such as:
4,7-Dichloro-5-fluoroquinazoline: This compound has a similar structure but differs in the position of the chlorine atoms.
2,4-Dichloro-5-fluoroquinazoline: Another closely related compound with different substitution patterns, which may result in variations in biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H3Cl2FN2 |
---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
4,8-dichloro-5-fluoroquinazoline |
InChI |
InChI=1S/C8H3Cl2FN2/c9-4-1-2-5(11)6-7(4)12-3-13-8(6)10/h1-3H |
InChI Key |
AKODEEOGUCCTKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=NC=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.